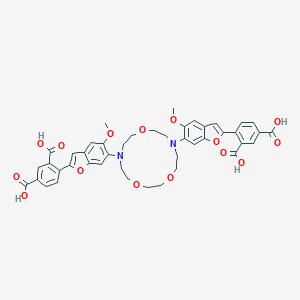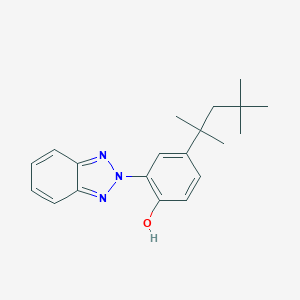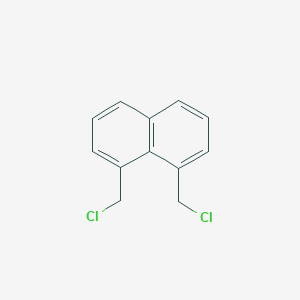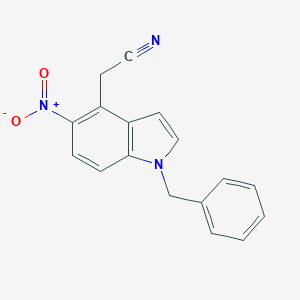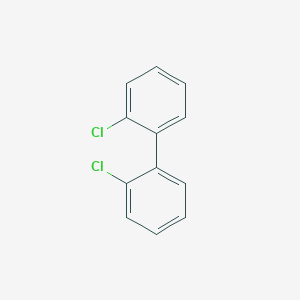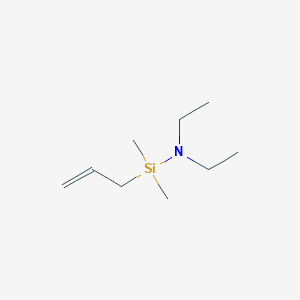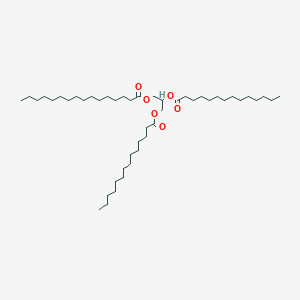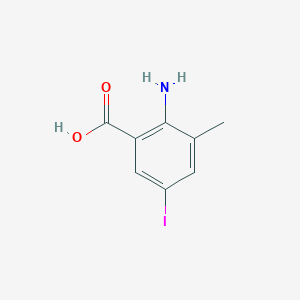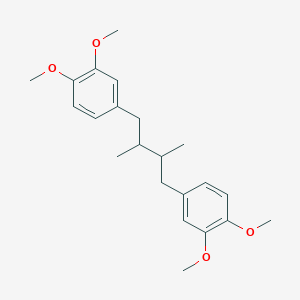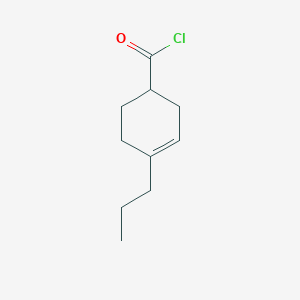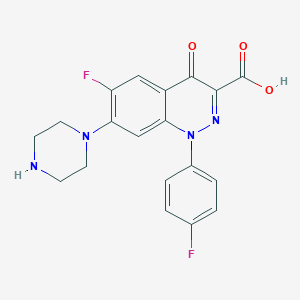
1-(4-Fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid, also known as FFCC, is a synthetic compound that belongs to the class of cinnoline carboxylic acids. It has been extensively studied for its potential as an antibacterial agent and has shown promising results in various scientific research studies.
Mechanism Of Action
1-(4-Fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid exerts its antibacterial activity by inhibiting the activity of bacterial DNA gyrase, a type II topoisomerase enzyme that is essential for bacterial DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately, bacterial cell death.
Biochemical And Physiological Effects
1-(4-Fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid has been shown to have low toxicity and is well-tolerated in animal studies. It has also been shown to have good bioavailability and is rapidly absorbed after oral administration.
Advantages And Limitations For Lab Experiments
One of the major advantages of 1-(4-Fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid is its broad-spectrum antibacterial activity, which makes it a potential candidate for the treatment of a variety of bacterial infections. However, one limitation is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Future Directions
Future research on 1-(4-Fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid could focus on the development of new synthetic methods for its production, the optimization of its antibacterial activity, and the evaluation of its safety and efficacy in clinical trials. Additionally, 1-(4-Fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid could be studied for its potential as an antifungal agent, as well as its activity against other types of bacteria.
Synthesis Methods
1-(4-Fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid can be synthesized using a variety of methods, including the reaction of 4-fluoroaniline with 2,4-difluorobenzaldehyde, followed by the addition of piperazine and carboxylic acid. Another method involves the reaction of 4-fluoroaniline with 2,4-difluorobenzaldehyde, followed by the addition of piperazine and carboxylic acid under microwave irradiation.
Scientific Research Applications
1-(4-Fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid has been studied for its antibacterial activity against a variety of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans.
properties
CAS RN |
114610-10-5 |
|---|---|
Product Name |
1-(4-Fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid |
Molecular Formula |
C19H16F2N4O3 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylcinnoline-3-carboxylic acid |
InChI |
InChI=1S/C19H16F2N4O3/c20-11-1-3-12(4-2-11)25-15-10-16(24-7-5-22-6-8-24)14(21)9-13(15)18(26)17(23-25)19(27)28/h1-4,9-10,22H,5-8H2,(H,27,28) |
InChI Key |
KXMZXXPBWSASJD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=C(C=C3C(=C2)N(N=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C3C(=C2)N(N=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F |
Other CAS RN |
114610-10-5 |
synonyms |
1-(4-fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid FPFPCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




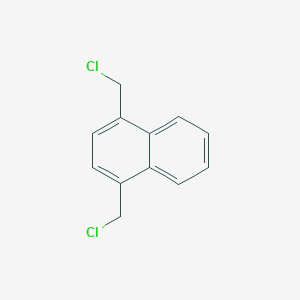
![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)
